2-Fluoroethyl (4-ethoxy-3,5-dimethylphenyl)carbamate
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Overview
Description
2-Fluoroethyl (4-ethoxy-3,5-dimethylphenyl)carbamate is an organic compound with the molecular formula C13H18FNO3 It is a carbamate derivative, which means it contains a carbamate group (-NHCOO-) attached to a phenyl ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Fluoroethyl (4-ethoxy-3,5-dimethylphenyl)carbamate typically involves the reaction of 4-ethoxy-3,5-dimethylphenyl isocyanate with 2-fluoroethanol. The reaction is carried out under controlled conditions, usually in the presence of a catalyst such as a tertiary amine. The reaction proceeds via nucleophilic addition of the alcohol to the isocyanate, followed by the formation of the carbamate linkage.
Industrial Production Methods
In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving additional purification steps such as recrystallization or chromatography to ensure the final product meets the required specifications.
Chemical Reactions Analysis
Types of Reactions
2-Fluoroethyl (4-ethoxy-3,5-dimethylphenyl)carbamate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can convert the carbamate group into an amine group.
Substitution: The fluoroethyl group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents like lithium aluminum hydride or hydrogen gas in the presence of a catalyst can be employed.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield a ketone or aldehyde derivative, while reduction may produce an amine derivative.
Scientific Research Applications
2-Fluoroethyl (4-ethoxy-3,5-dimethylphenyl)carbamate has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the preparation of more complex molecules.
Biology: The compound can be used in studies involving enzyme inhibition or as a probe for studying biological pathways.
Industry: Used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism by which 2-Fluoroethyl (4-ethoxy-3,5-dimethylphenyl)carbamate exerts its effects involves its interaction with specific molecular targets. The carbamate group can form covalent bonds with active sites of enzymes, leading to inhibition of enzyme activity. This interaction can affect various biological pathways, depending on the enzyme targeted.
Comparison with Similar Compounds
Similar Compounds
- 2-Fluoroethyl (4-methoxy-3,5-dimethylphenyl)carbamate
- 2-Fluoroethyl (4-ethoxy-3,5-dimethylphenyl)urea
- 2-Fluoroethyl (4-ethoxy-3,5-dimethylphenyl)thiocarbamate
Uniqueness
2-Fluoroethyl (4-ethoxy-3,5-dimethylphenyl)carbamate is unique due to its specific substitution pattern on the phenyl ring and the presence of the fluoroethyl group. These structural features confer distinct chemical properties and reactivity, making it valuable for specific applications in research and industry.
Properties
CAS No. |
84971-18-6 |
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Molecular Formula |
C13H18FNO3 |
Molecular Weight |
255.28 g/mol |
IUPAC Name |
2-fluoroethyl N-(4-ethoxy-3,5-dimethylphenyl)carbamate |
InChI |
InChI=1S/C13H18FNO3/c1-4-17-12-9(2)7-11(8-10(12)3)15-13(16)18-6-5-14/h7-8H,4-6H2,1-3H3,(H,15,16) |
InChI Key |
MGCLKKOOIUZSEF-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=C(C=C(C=C1C)NC(=O)OCCF)C |
Origin of Product |
United States |
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